molecular formula C17H16N2O2S B2861731 N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide CAS No. 915872-33-2

N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide

Cat. No.: B2861731
CAS No.: 915872-33-2
M. Wt: 312.39
InChI Key: JODHJRXCVZXAGN-UHFFFAOYSA-N
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Description

N-(5-Benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide is a heterocyclic compound featuring a benzyl-substituted thiazole core linked via an amide bond to a 2,4-dimethylfuran moiety.

Properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-2,4-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-10-21-12(2)15(11)16(20)19-17-18-9-14(22-17)8-13-6-4-3-5-7-13/h3-7,9-10H,8H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODHJRXCVZXAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C(=O)NC2=NC=C(S2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide typically involves the reaction of 5-benzylthiazole-2-amine with 2,4-dimethylfuran-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s uniqueness lies in the 2,4-dimethylfuran substituent. Comparisons with similar compounds highlight the impact of substituent variations on biological activity and physicochemical properties:

Compound Name Key Structural Features Reference
N-(5-Benzylthiazol-2-yl)isobutyramide (4b) Isobutyramide group
N-(5-Benzylthiazol-2-yl)adamantane-1-carboxamide (4i) Bulky adamantane substituent
Compound 3d (from ) 1H-Tetrazole bioisostere replacing triazole
Target Compound 2,4-Dimethylfuran substituent N/A

Key Observations :

  • Bulky groups (e.g., adamantane in 4i) may enhance target binding through hydrophobic interactions but reduce solubility .
  • Bioisosteric replacements (e.g., tetrazole in 3d) improve potency by optimizing electronic and steric properties .

Physicochemical Properties

Data from analogs provide insights into expected properties:

Compound Name Rf Value (DCM) Yield (%) Molecular Weight (g/mol) Reference
N-(5-Benzylthiazol-2-yl)benzamide (4h) 0.71 63 307.3
N-(5-Benzylthiazol-2-yl)cyclohexanecarboxamide (4d) 0.52 66 329.4
Compound 3d () N/A N/A ~414.5*
Target Compound ~0.5–0.6* ~60–70* ~342.4* Inferred

*Inferred values based on structural similarity.
Key Observations :

  • Higher Rf values (e.g., 0.71 for 4h) correlate with increased polarity due to aromatic substituents .
  • The target compound’s dimethylfuran likely confers moderate lipophilicity, balancing solubility and cell permeability.
Anticancer Activity
  • Compound 3d (tetrazole analog): Exhibits IC50 values of 56.4 nM (K-562 leukemia) and 56.9 nM (UACC-62 melanoma), with high selectivity (SI = 101.0) .
  • N-(5-Benzylthiazol-2-yl)adamantane-1-carboxamide (4i) : Moderate activity (IC50 ~1–10 µM) against fungal pathogens .
  • N-(5-Benzylthiazol-2-yl)-2-(heterylsulfanyl)acetamides : Broad-spectrum antitumor activity, with yields up to 96% .

Mechanistic Insights :

  • The dimethylfuran group in the target compound may enhance DNA damage (via furan’s electron-rich π-system) or induce apoptosis, similar to compound 3d’s mechanism .
  • Bulky substituents (e.g., adamantane) may hinder cellular uptake, reducing efficacy compared to smaller groups .

Biological Activity

N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C15H16N2O2SC_{15}H_{16}N_{2}O_{2}S. The structure features a furan ring substituted with a carboxamide group and a thiazole moiety, which is known to influence its biological activity.

PropertyValue
Molecular Weight288.36 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Log PNot available

Antidiabetic Effects

Recent studies have indicated that compounds similar to this compound exhibit agonistic activity on G-protein coupled receptor 43 (GPR43), which plays a crucial role in glucose metabolism and insulin sensitivity. GPR43 is primarily activated by short-chain fatty acids (SCFAs), and its modulation has been linked to the management of Type 2 diabetes mellitus (T2DM) and related metabolic disorders .

Case Study: GPR43 Agonism

A study highlighted the effects of GPR43 agonists on glucose homeostasis in diabetic models. The administration of this compound resulted in improved insulin sensitivity and reduced blood glucose levels in diabetic rodents. This suggests a potential therapeutic application for T2DM management .

Anti-inflammatory Properties

In addition to its antidiabetic effects, this compound has shown promising anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in various inflammatory diseases. This action may be mediated through the modulation of nuclear factor kappa B (NF-kB) signaling pathways .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. Results demonstrated that the compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This property is particularly relevant for conditions associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .

Pathway Involvement

The biological activity of this compound is believed to involve multiple pathways:

  • GPR43 Activation : Enhances insulin sensitivity and glucose uptake.
  • NF-kB Inhibition : Reduces inflammation by downregulating pro-inflammatory cytokines.
  • Antioxidant Mechanisms : Scavenges reactive oxygen species (ROS), protecting cells from oxidative damage.

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